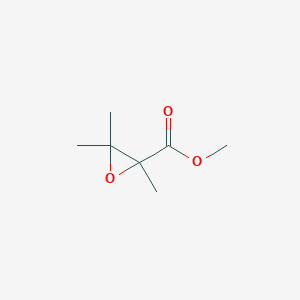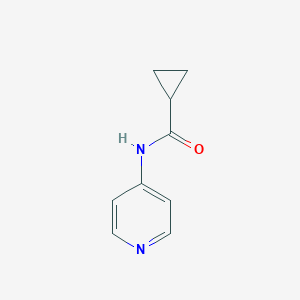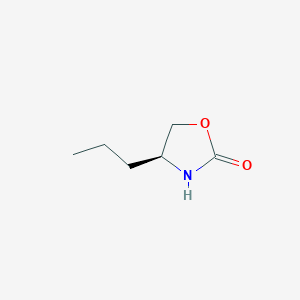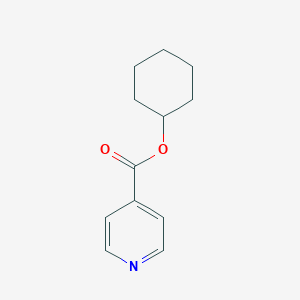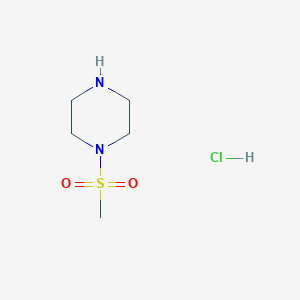
1-(Methylsulfonyl)piperazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, involves nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). This method could be adapted for synthesizing 1-(Methylsulfonyl)piperazine hydrochloride, highlighting the versatility of nucleophilic substitution in synthesizing sulfonamide derivatives.
Molecular Structure Analysis
The crystal structure analysis of synthesized compounds shows that the piperazine ring adopts a chair conformation, with a distorted tetrahedral geometry around the sulfur atom. This distortion in bond angles around piperazine nitrogen atoms and the sulfur atom's geometry provides insight into the compound's molecular structure and potential reactivity (Naveen et al., 2007).
Chemical Reactions and Properties
Hyperbranched polymers from 1-(2-aminoethyl)piperazine demonstrate the compound's reactivity, showcasing its utility in forming complex structures without the need for catalysts. This reactivity highlights the compound's potential in synthesizing diverse polymers and its chemical versatility (Yan & Gao, 2000).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Cancer Research
- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in pharmaceutical and chemical research . More specifically, it has been used in the design and synthesis of pyrazine-based small molecules for cancer research .
- Methods of Application or Experimental Procedures : In a study, the known inhibitor SHP099 was optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . This resulted in the design and synthesis of three pyrazine-based small molecules .
- Results or Outcomes : The study concluded with the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds, which is an active and acceptable cytotoxic agent .
Intermediate for Chemical Research
- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in chemical research . It is part of a collection of unique chemicals provided by Sigma-Aldrich and Thermo Scientific Chemicals to early discovery researchers .
C–H Functionalization in Piperazine Synthesis
- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” can be used in the synthesis of piperazines, which are common nitrogen heterocycles in drug discovery . Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Methods of Application or Experimental Procedures : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This involves the use of “1-(Methylsulfonyl)piperazine hydrochloride” in synthetic methods to afford functionalized piperazines .
- Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in C–H functionalization has expanded the structural diversity of piperazine-containing drugs .
Synthesis of Piperazine-Containing Drugs
- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration .
- Methods of Application or Experimental Procedures : The chemical reactivity of piperazine-based synthons, which includes “1-(Methylsulfonyl)piperazine hydrochloride”, facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
- Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in the synthesis of piperazine-containing drugs has led to the development of various pharmacological agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIYRLXMLHRLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperazine hydrochloride | |
CAS RN |
161357-89-7 | |
| Record name | 1-methanesulfonylpiperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


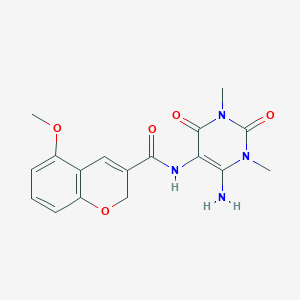
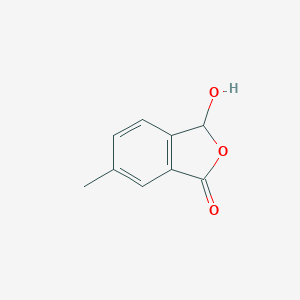
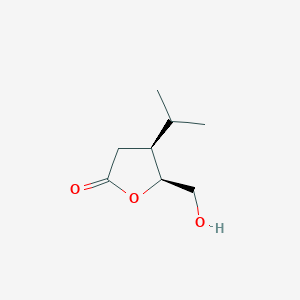
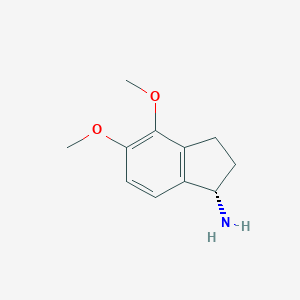
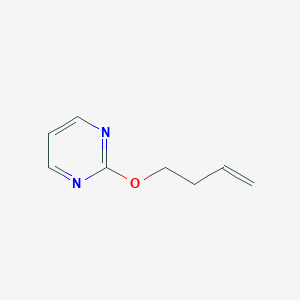
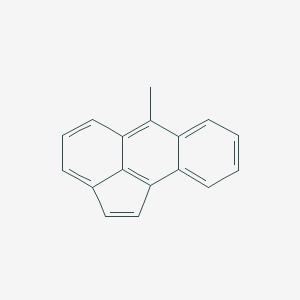
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
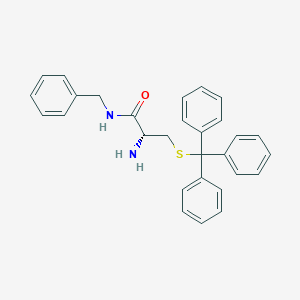
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
